molecular formula C11H11N3O3S B12315662 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one

Katalognummer: B12315662
Molekulargewicht: 265.29 g/mol
InChI-Schlüssel: WJBRCHVOFXEOPY-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one is a complex organic compound that features a unique combination of benzodioxin and triazinanone structures

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one typically involves the reaction of 1,4-benzodioxane-6-amine with appropriate reagents under controlled conditions. For instance, the reaction of 1,4-benzodioxane-6-amine with 4-bromobenzenesulfonyl chloride in aqueous alkaline media yields N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-bromobenzenesulfonamide . This intermediate can then be further treated with various alkyl or aralkyl halides in the presence of lithium hydride (LiH) and N,N-dimethylformamide (DMF) as the reaction medium .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to ensure efficient production.

Analyse Chemischer Reaktionen

Types of Reactions

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanylidene group to a thiol or other reduced forms.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the benzodioxin or triazinanone moieties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halides for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents like DMF, and catalysts or bases like LiH .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the compound.

Wissenschaftliche Forschungsanwendungen

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one has several scientific research applications:

Wirkmechanismus

The mechanism of action of 6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in bacterial cell wall synthesis, leading to antibacterial effects . The compound’s structure allows it to bind to active sites of enzymes, disrupting their normal function and leading to therapeutic effects.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

6-(2,3-Dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one is unique due to its combination of benzodioxin and triazinanone structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Eigenschaften

Molekularformel

C11H11N3O3S

Molekulargewicht

265.29 g/mol

IUPAC-Name

6-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-sulfanylidene-1,2,4-triazinan-5-one

InChI

InChI=1S/C11H11N3O3S/c15-10-9(13-14-11(18)12-10)6-1-2-7-8(5-6)17-4-3-16-7/h1-2,5,9,13H,3-4H2,(H2,12,14,15,18)

InChI-Schlüssel

WJBRCHVOFXEOPY-UHFFFAOYSA-N

Kanonische SMILES

C1COC2=C(O1)C=CC(=C2)C3C(=O)NC(=S)NN3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.